molecular formula C11H15NS B12602728 1-[1-(2-Methylthiophen-3-yl)ethenyl]pyrrolidine CAS No. 917957-71-2

1-[1-(2-Methylthiophen-3-yl)ethenyl]pyrrolidine

Cat. No.: B12602728
CAS No.: 917957-71-2
M. Wt: 193.31 g/mol
InChI Key: SNMPSNNBAXMXBR-UHFFFAOYSA-N
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Description

1-[1-(2-Methylthiophen-3-yl)ethenyl]pyrrolidine is a chemical compound with a unique structure that includes a pyrrolidine ring and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(2-Methylthiophen-3-yl)ethenyl]pyrrolidine typically involves the reaction of 2-methylthiophene with a suitable pyrrolidine derivative under specific conditions. The reaction may require a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

1-[1-(2-Methylthiophen-3-yl)ethenyl]pyrrolidine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often require specific solvents, temperatures, and catalysts to proceed efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce a fully saturated compound. Substitution reactions could introduce new functional groups, such as halogens or alkyl groups.

Scientific Research Applications

1-[1-(2-Methylthiophen-3-yl)ethenyl]pyrrolidine has several scientific research applications, including:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: It may have potential as a bioactive compound with applications in drug discovery and development.

    Medicine: Its unique structure could make it a candidate for developing new pharmaceuticals with specific therapeutic effects.

    Industry: It could be used in the development of new materials with unique properties, such as conductivity or stability.

Mechanism of Action

The mechanism of action of 1-[1-(2-Methylthiophen-3-yl)ethenyl]pyrrolidine involves its interaction with specific molecular targets and pathways. This could include binding to receptors or enzymes, altering their activity, and leading to specific biological effects. The exact mechanism would depend on the specific application and the biological system in which it is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolidine and thiophene derivatives, such as:

  • Pyrrolidine-2,5-dione
  • 3-(3-Methylthiophen-2-yl)pyrrolidine-2,5-dione

Uniqueness

1-[1-(2-Methylthiophen-3-yl)ethenyl]pyrrolidine is unique due to its specific combination of a pyrrolidine ring and a thiophene ring, which imparts distinct chemical and physical properties. This uniqueness can make it particularly valuable for specific applications where these properties are advantageous.

Properties

CAS No.

917957-71-2

Molecular Formula

C11H15NS

Molecular Weight

193.31 g/mol

IUPAC Name

1-[1-(2-methylthiophen-3-yl)ethenyl]pyrrolidine

InChI

InChI=1S/C11H15NS/c1-9(12-6-3-4-7-12)11-5-8-13-10(11)2/h5,8H,1,3-4,6-7H2,2H3

InChI Key

SNMPSNNBAXMXBR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CS1)C(=C)N2CCCC2

Origin of Product

United States

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